molecular formula C12H10Cl2N2O2 B8799290 4,5-Dichloro-2-[(4-methoxyphenyl)methyl]pyridazin-3-one

4,5-Dichloro-2-[(4-methoxyphenyl)methyl]pyridazin-3-one

Cat. No. B8799290
M. Wt: 285.12 g/mol
InChI Key: PEBXTOIEBZMRCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05395934

Procedure details

1.65 g (10 mmoles) of 4,5-dichloro-3(2H)-pyridazinone are converted into potassium salt with an equimolar amount of potassium hydroxide dissolved in methanol, and the methanol is removed in vacuo. To the suspension of the salt in 30 ml of toluene a solution of 1.56 g (10 mmoles) of 4-methoxybenzyl chloride in 30 ml of toluene is dropped under stirring, then 0.6 g (1.8 mmole) of tetrabutyl ammonium bromide is added. The reaction mixture is boiled for 3 hours under reflux cooling and evaporated to dryness in vacuo. The residue is dissolved in water, then the solution is extracted with ethyl acetate, dried and evaporated. The crude product thus obtained is optionally subjected to column chromatography on a silica gel column using ethyl acetate as solvent. Thus 1.17 g (41% ) of the desired compound are obtained. M.p.: 117°-120° C.
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
1.56 g
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
0.6 g
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
41%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](=[O:9])[NH:4][N:5]=[CH:6][C:7]=1[Cl:8].[K].[OH-].[K+].[CH3:13][O:14][C:15]1[CH:22]=[CH:21][C:18]([CH2:19]Cl)=[CH:17][CH:16]=1>CO.C1(C)C=CC=CC=1.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(OCC)(=O)C>[Cl:1][C:2]1[C:3](=[O:9])[N:4]([CH2:19][C:18]2[CH:21]=[CH:22][C:15]([O:14][CH3:13])=[CH:16][CH:17]=2)[N:5]=[CH:6][C:7]=1[Cl:8] |f:2.3,7.8,^1:9|

Inputs

Step One
Name
Quantity
1.65 g
Type
reactant
Smiles
ClC=1C(NN=CC1Cl)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
Quantity
1.56 g
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the methanol is removed in vacuo
ADDITION
Type
ADDITION
Details
is dropped
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in water
EXTRACTION
Type
EXTRACTION
Details
the solution is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product thus obtained

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C(N(N=CC1Cl)CC1=CC=C(C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.